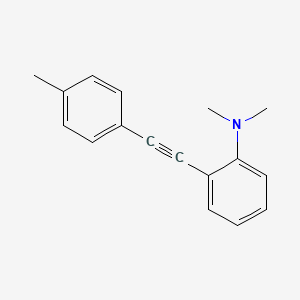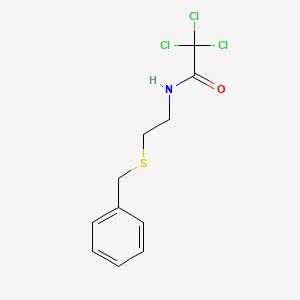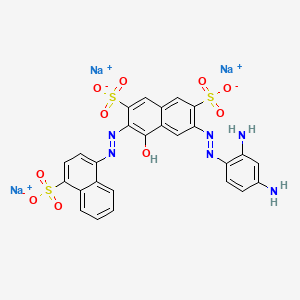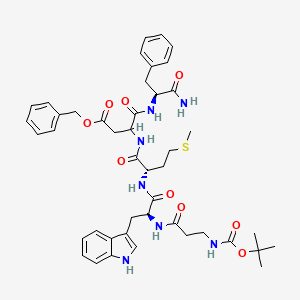
N,N-Dimethyl-2-(p-tolylethynyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-2-(p-tolylethynyl)aniline: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a dimethylamino group and a p-tolylethynyl group attached to the aniline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-(p-tolylethynyl)aniline can be achieved through several methods. One common approach involves the Sonogashira coupling reaction, where an aryl halide reacts with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. For instance, the reaction between 2-iodo-N,N-dimethylaniline and p-tolylacetylene in the presence of palladium acetate, triphenylphosphine, and copper(I) iodide in a solvent like tetrahydrofuran can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Sonogashira coupling reactions under optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: N,N-Dimethyl-2-(p-tolylethynyl)aniline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Iodine in dichloromethane or hydrogen peroxide in aqueous solution.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted aniline derivatives.
科学的研究の応用
N,N-Dimethyl-2-(p-tolylethynyl)aniline has several scientific research applications, including:
作用機序
The mechanism of action of N,N-Dimethyl-2-(p-tolylethynyl)aniline involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
N,N-Dimethyl-p-phenylenediamine: An aromatic amine used as an intermediate in dye production.
N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline: A derivative used in organic synthesis and materials science.
Uniqueness: N,N-Dimethyl-2-(p-tolylethynyl)aniline is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a dimethylamino group and a p-tolylethynyl group allows for versatile chemical modifications and functionalization, making it a valuable compound in various research and industrial contexts.
特性
分子式 |
C17H17N |
|---|---|
分子量 |
235.32 g/mol |
IUPAC名 |
N,N-dimethyl-2-[2-(4-methylphenyl)ethynyl]aniline |
InChI |
InChI=1S/C17H17N/c1-14-8-10-15(11-9-14)12-13-16-6-4-5-7-17(16)18(2)3/h4-11H,1-3H3 |
InChIキー |
NDDYEPLQRGHIGE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C#CC2=CC=CC=C2N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-(9ci)](/img/structure/B13770358.png)


![2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1-carboxamide](/img/structure/B13770381.png)


![[2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride](/img/structure/B13770405.png)

![Ethanesulfonic acid, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt](/img/structure/B13770411.png)

![(1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane](/img/structure/B13770414.png)

![3-[1,1'-Biphenyl]-4-yl-1-bromo-1,2,3,4-tetrahydronaphthalene](/img/structure/B13770426.png)

